1-Azido-3-methylsulfonylbenzene
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Overview
Description
1-Azido-3-methylsulfonylbenzene is an organic compound characterized by the presence of an azide group (-N₃) and a methylsulfonyl group (-SO₂CH₃) attached to a benzene ring
Mechanism of Action
Target of Action
Azide-modified compounds, such as azide-modified nucleosides, are known to be important building blocks for rna and dna functionalization . Therefore, it is plausible that 1-Azido-3-methylsulfonylbenzene may interact with similar biological targets.
Mode of Action
Azide groups are often used in click chemistry, a type of chemical reaction that can create strong covalent bonds between molecules . This suggests that this compound could interact with its targets by forming covalent bonds, leading to changes in the target molecules.
Biochemical Pathways
Given the potential for azide-modified compounds to interact with nucleic acids , it is possible that this compound could affect pathways involving DNA or RNA synthesis or processing
Result of Action
Given the potential for azide-modified compounds to interact with nucleic acids , it is possible that this compound could affect gene expression or protein synthesis at the molecular level, leading to changes in cellular function or behavior.
Preparation Methods
One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 1-chloro-3-methylsulfonylbenzene, reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) . The reaction conditions usually involve moderate temperatures to ensure the efficient formation of the azide compound.
Industrial production methods for this compound are not widely documented, but the principles of organic synthesis and scale-up processes would apply, ensuring the safe handling of azides due to their potential explosiveness.
Chemical Reactions Analysis
1-Azido-3-methylsulfonylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azide group can engage in [3+2] cycloaddition reactions, forming triazoles when reacted with alkynes under copper-catalyzed conditions.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various catalysts for cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azido-3-methylsulfonylbenzene has several applications in scientific research:
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules due to the reactivity of the azide group.
Industry: It may be used in the synthesis of specialty chemicals and materials, leveraging its unique reactivity.
Comparison with Similar Compounds
1-Azido-3-methylsulfonylbenzene can be compared to other azido-substituted benzene derivatives, such as 1-azido-4-methylsulfonylbenzene and 1-azido-2-methylsulfonylbenzene. These compounds share similar reactivity due to the presence of the azide group but differ in the position of the substituents on the benzene ring, which can influence their chemical behavior and applications .
Properties
IUPAC Name |
1-azido-3-methylsulfonylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c1-13(11,12)7-4-2-3-6(5-7)9-10-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEONILMJOONME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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